Demoxytocin

Vue d'ensemble

Description

Elle est principalement utilisée comme un médicament oxytocique pour induire le travail, favoriser la lactation et traiter la mastite puerpérale (inflammation du sein) chez les femmes en post-partum . Contrairement à l'ocytocine, qui est administrée par voie intraveineuse, la démoxytocine est administrée sous forme de comprimé buccal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La démoxytocine est synthétisée en remplaçant la cystéine principale de l'ocytocine par l'acide β-mercaptopropionique. La synthèse implique la formation de ponts soufre-soufre, qui sont cruciaux pour la stabilité et l'activité du peptide . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation d'agents de couplage pour former des liaisons peptidiques.

Méthodes de production industrielle : La production industrielle de démoxytocine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la synthèse peptidique en phase solide (SPPS), qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Cette méthode est efficace et permet la production de grandes quantités de peptide avec une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions : La démoxytocine subit diverses réactions chimiques, notamment :

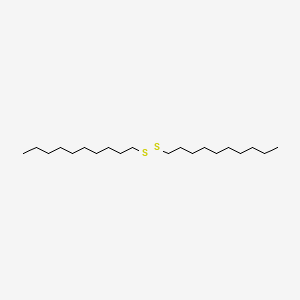

Oxydation : Les atomes de soufre du peptide peuvent être oxydés pour former des ponts disulfures, qui sont essentiels pour la stabilité du peptide.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres, qui peuvent ensuite participer à d'autres réactions.

Substitution : Les résidus d'acides aminés du peptide peuvent être substitués par d'autres acides aminés pour modifier les propriétés du peptide.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol peuvent être utilisés comme agents réducteurs.

Substitution : Des dérivés d'acides aminés et des agents de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC) sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des propriétés de stabilité, d'activité ou de liaison modifiées. Par exemple, l'oxydation forme des peptides pontés par des disulfures stables, tandis que la réduction produit des peptides contenant des thiols libres .

4. Applications de la recherche scientifique

La démoxytocine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Elle est utilisée pour étudier le rôle de l'ocytocine et de ses analogues dans divers processus biologiques, y compris l'induction du travail et la lactation.

Médecine : Elle est utilisée en clinique pour induire le travail, favoriser la lactation et traiter la mastite puerpérale.

Industrie : Elle est utilisée dans l'industrie pharmaceutique pour la production de médicaments oxytociques.

5. Mécanisme d'action

La démoxytocine exerce ses effets en se liant aux récepteurs de l'ocytocine à la surface des cellules cibles. Cette liaison augmente la perméabilité de la membrane cellulaire aux ions calcium, ce qui conduit à une augmentation des niveaux de calcium intracellulaires. Les niveaux élevés de calcium stimulent la contraction des cellules musculaires lisses, y compris celles de l'utérus et des glandes mammaires . Ce mécanisme est similaire à celui de l'ocytocine, mais la démoxytocine est plus puissante et a une demi-vie plus longue .

Composés similaires :

Ocytocine : L'hormone peptidique naturelle ayant des effets oxytociques similaires, mais une demi-vie plus courte et une puissance inférieure.

Carbétocine : Un analogue synthétique de l'ocytocine ayant une demi-vie plus longue et des applications similaires dans l'induction du travail et la prévention de l'hémorragie post-partum.

Desmopressine : Un analogue synthétique de la vasopressine ayant des effets antidiurétiques, mais aucune activité oxytocique.

Unicité de la démoxytocine : La démoxytocine est unique en raison de sa puissance supérieure et de sa demi-vie plus longue par rapport à l'ocytocine. Elle est également administrée par voie buccale, ce qui offre une alternative non invasive à l'administration intraveineuse .

Applications De Recherche Scientifique

Demoxytocin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.

Biology: It is used to investigate the role of oxytocin and its analogues in various biological processes, including labor induction and lactation.

Medicine: It is used clinically to induce labor, promote lactation, and treat puerperal mastitis.

Industry: It is used in the pharmaceutical industry for the production of oxytocic drugs.

Mécanisme D'action

Demoxytocin exerts its effects by binding to oxytocin receptors on the surface of target cells. This binding increases the permeability of the cell membrane to calcium ions, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the contraction of smooth muscle cells, including those in the uterus and mammary glands . This mechanism is similar to that of oxytocin, but this compound is more potent and has a longer half-life .

Comparaison Avec Des Composés Similaires

Oxytocin: The natural peptide hormone with similar oxytocic effects but a shorter half-life and lower potency.

Carbetocin: A synthetic analogue of oxytocin with a longer half-life and similar applications in labor induction and postpartum hemorrhage prevention.

Desmopressin: A synthetic analogue of vasopressin with antidiuretic effects but no oxytocic activity.

Uniqueness of Demoxytocin: this compound is unique due to its higher potency and longer half-life compared to oxytocin. It is also administered buccally, which offers a non-invasive alternative to intravenous administration .

Propriétés

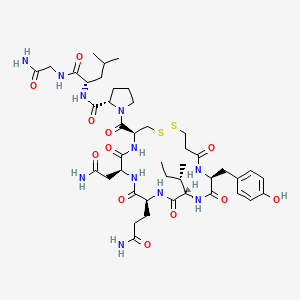

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWGUNQAMYZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861739 | |

| Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(butan-2-yl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-78-0 | |

| Record name | Demoxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

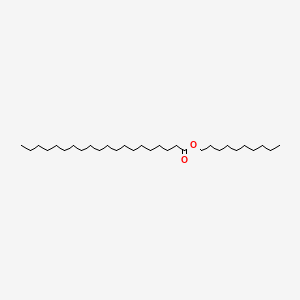

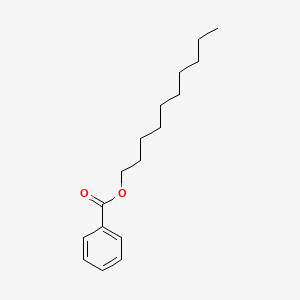

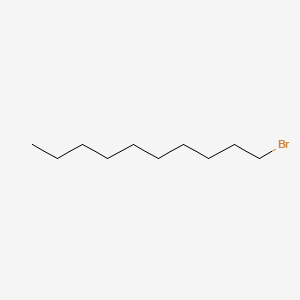

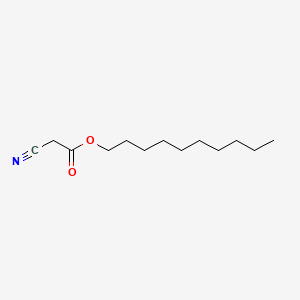

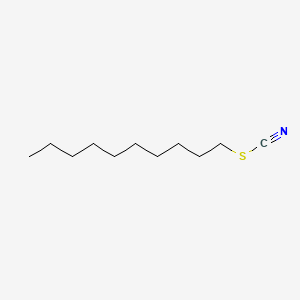

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.